molecular formula C24H25FN2O6S B3522413 N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B3522413
M. Wt: 488.5 g/mol
InChI Key: WBTXDNPERHYQER-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an amide group (CONH2), a sulfonyl group (SO2), and several ether groups (R-O-R’). These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the ether and amide groups could potentially influence the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the compound’s solubility could be affected by the polarity of the molecule, and its melting and boiling points could be influenced by the strength of the intermolecular forces .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O6S/c1-4-33-19-9-7-18(8-10-19)27(34(29,30)21-12-5-17(25)6-13-21)16-24(28)26-22-15-20(31-2)11-14-23(22)32-3/h5-15H,4,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTXDNPERHYQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 4
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N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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